molecular formula C24H22N2OS B3001120 N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291842-54-0

N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B3001120
CAS RN: 1291842-54-0
M. Wt: 386.51
InChI Key: JDLRUYDOYVBGQU-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a complex organic molecule that is likely to have interesting chemical and physical properties due to its diverse functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of carboxamide with other reagents to form the desired product. For example, the synthesis of N,N-Dimethylthiophene-2- and -3-carboselenoamides was achieved by reacting the corresponding carboxamide with phenyldichlorophosphine selenide . Similarly, the synthesis of pyrazole derivatives involved the reaction of an enone with semicarbazide . These methods suggest that the synthesis of "N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" could involve a multi-step process starting with a suitable carboxamide and incorporating the appropriate aromatic and heteroaromatic substituents through condensation reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction studies. For instance, the crystal structure of a pyrazole derivative showed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Another pyrazole derivative crystallized in the triclinic crystal system with specific unit cell parameters . These findings suggest that "N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" would also exhibit a complex three-dimensional structure, potentially with significant conformational twists due to steric interactions between its substituents.

Chemical Reactions Analysis

The related compounds have shown reactivity with various reagents. For example, N,N-Dimethylthiophene-2- and -3-carboselenoamides reacted with lithium tetrachloropalladate to form palladated complexes . This indicates that the compound may also participate in coordination chemistry, forming complexes with transition metals, which could be useful in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques and thermal analysis. For instance, a pyrazole derivative was found to be thermally stable up to 190°C . The intermolecular interactions, such as hydrogen bonding, were analyzed using Hirshfeld surface analysis, which could also be relevant for "N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" in understanding its solid-state properties and potential for forming supramolecular structures .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-16-7-6-8-19(13-16)21-15-28-23(22(21)26-11-4-5-12-26)24(27)25-20-10-9-17(2)18(3)14-20/h4-15H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLRUYDOYVBGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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